3-Phenylbenzo[f]quinoline
Description
Structure
2D Structure
Properties
CAS No. |
4067-83-8 |
|---|---|
Molecular Formula |
C19H13N |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
3-phenylbenzo[f]quinoline |
InChI |
InChI=1S/C19H13N/c1-2-7-15(8-3-1)18-13-11-17-16-9-5-4-6-14(16)10-12-19(17)20-18/h1-13H |
InChI Key |
IKXKWZOZGSYQHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylbenzo F Quinoline and Its Derivatives
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly valued for their ability to construct complex molecules from three or more starting materials in a single synthetic operation. rsc.org This strategy is particularly effective for synthesizing substituted 3-phenylbenzo[f]quinoline derivatives, allowing for the introduction of diverse functionalities.
Three-Component Cyclization Reactions
A prominent strategy for synthesizing the this compound scaffold involves the cyclization of three components. These reactions typically bring together an aldehyde, an amine, and a third component with an active methylene (B1212753) group, leading to the formation of the quinoline (B57606) ring system in a convergent manner.
Silver triflate (AgOTf) has been utilized as a catalyst in the synthesis of related heterocyclic systems. For instance, it has been effective in catalyzing the synthesis of phosphonylated 1,3-dihydrofuro[3,4-b]quinolines from o-alkynylaldehydes. researchgate.net This process involves the formation of three new bonds under mild conditions. researchgate.net The catalytic cycle is proposed to start with the π-coordination of the silver catalyst to the alkyne, which activates it for nucleophilic attack. beilstein-journals.org While not directly applied to this compound in the provided context, the principle of silver-catalyzed activation of alkynes is a relevant concept for designing new synthetic routes. beilstein-journals.orgrsc.org
Organocatalysis offers a metal-free alternative for the synthesis of this compound derivatives. L-proline and iodine have been successfully employed as co-catalysts in the one-pot, three-component synthesis of 3-amino-1-phenylbenzo[f]quinoline-2-carbonitrile derivatives. chemijournal.com This reaction involves the condensation of an aromatic aldehyde, 2-naphthylamine (B18577), and malononitrile. chemijournal.com The use of L-proline, a readily available and environmentally benign amino acid, makes this an attractive green chemistry approach. researchgate.netacs.org
The reaction proceeds efficiently in methanol (B129727) or ethanol, offering short reaction times and high yields. chemijournal.com For example, the synthesis of 3-amino-1-(2-chlorophenyl)benzo[f]quinoline-2-carbonitrile is achieved by refluxing 2-chlorobenzaldehyde, malononitrile, and 2-naphthylamine with a catalytic amount of L-proline or iodine. chemijournal.com
Table 1: L-Proline/Iodine Catalyzed Synthesis of 3-Amino-1-arylbenzo[f]quinoline-2-carbonitriles chemijournal.com
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 2-Chlorobenzaldehyde | L-Proline/Iodine | Methanol | 8 | High |
| Benzaldehyde | L-Proline/Iodine | Methanol | - | - |
| 4-Methoxybenzaldehyde | L-Proline/Iodine | Methanol | - | - |
| 4-Nitrobenzaldehyde | L-Proline/Iodine | Methanol | - | - |
Note: Specific yield percentages and reaction times for all derivatives were not detailed in the provided source.
One-Pot Synthesis Strategies
One-pot syntheses are a cornerstone of efficient organic chemistry, minimizing purification steps and resource consumption. Several one-pot methods for the synthesis of this compound and its derivatives have been reported. chemijournal.comresearchgate.netmolaid.com
A notable one-pot, three-component reaction involves the regioselective synthesis of C1-functionalized 3-arylbenzo[f]quinolines. This method utilizes a β-ketoester, 2-naphthylamine, and an aromatic aldehyde. researchgate.net The protocol has been successfully applied to synthesize various alkyl 2-(3-arylbenzo[f]quinolin-1-yl)acetates in good yields. researchgate.net
Another efficient one-pot procedure describes the three-component intramolecular cyclization of 2-naphthylamine, various aldehydes, and malononitrile, catalyzed by L-proline or iodine, as previously mentioned. chemijournal.com This approach highlights the power of combining MCR principles with one-pot execution. chemijournal.comchemijournal.com
Intermolecular Cyclization Reactions
Intermolecular cyclization reactions provide another important avenue for the construction of the benzo[f]quinoline (B1222042) ring system. These reactions typically involve the formation of key carbon-carbon and carbon-nitrogen bonds between two different molecules.
Copper-Catalyzed Processes
Copper catalysis has proven effective in the synthesis of quinoline derivatives through intermolecular cyclization. rsc.orgorganic-chemistry.org A copper-catalyzed intermolecular cyclization reaction between anilines and terminal acetylene (B1199291) esters has been developed for the synthesis of quinolines. rsc.org In a specific example, this compound was synthesized from 2-naphthylamine and a suitable terminal acetylene ester in the presence of a copper catalyst, resulting in a 40% isolated yield. rsc.org
The reaction typically involves heating the aniline (B41778) derivative and the terminal acetylene ester with a copper salt, such as CuBr, in a suitable solvent like chlorobenzene. rsc.org This methodology offers a direct route to the quinoline core, although yields can be moderate. rsc.org
Table 2: Copper-Catalyzed Synthesis of Substituted Quinolines rsc.org
| Aniline Derivative | Acetylene Ester | Product | Yield (%) |
| 2-Naphthylamine | Phenylpropiolic acid ester (hypothetical) | This compound | 40 |
| Aniline | Ethyl phenylpropiolate | 2,4-Diphenylquinoline | 70 |
| 1-Naphthylamine | Ethyl phenylpropiolate | 2-Phenylbenzo[h]quinoline | 70 |
Note: The specific acetylene ester for the synthesis of this compound was not explicitly detailed in the provided source.
Stepwise Synthetic Routes
Stepwise approaches allow for the controlled construction of the benzo[f]quinoline core and the introduction of substituents in a planned sequence. These methods often involve the formation of key intermediates that are subsequently cyclized.
A facile and efficient two-step synthesis for benzo[f]quinoline derivatives involves the initial quaternization of the benzo[f]quinoline nitrogen, followed by a [3+2] dipolar cycloaddition reaction. iipseries.org
The first step is the reaction of benzo[f]quinoline with a reactive halide (e.g., substituted phenacyl bromides or 2-chloro-N-phenylacetamides) to form the corresponding N-substituted benzo[f]quinolinium salt. iipseries.org In the second step, these quaternary salts are treated with a base, such as triethylamine (B128534), in a suitable solvent. This in-situ generates an ylide (an azomethine ylide), which acts as a 1,3-dipole. This reactive intermediate then undergoes a [3+2] dipolar cycloaddition with a dipolarophile, such as an electron-deficient alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate, to yield fused pyrrolo[1,2-a]benzo[f]quinoline structures. iipseries.orgnih.gov This method is highly effective for creating complex, polycyclic derivatives of the parent heterocycle.
The condensation of naphthalen-2-amine with aldehydes to form an N-arylidene naphthalen-2-amine (a Schiff base or imine) is a foundational step in several classical quinoline syntheses that can be adapted for benzo[f]quinolines. The Doebner-von Miller reaction, for example, involves the reaction of an aniline (or naphthylamine) with an α,β-unsaturated carbonyl compound, which can be formed in-situ from aldehydes. scribd.comresearchgate.net The mechanism proceeds via the formation of an imine intermediate which then undergoes cyclization. researchgate.net
More directly, three-component reactions exemplify this principle. A notable example is the synthesis of 3-arylbenzo[f]quinoline-1,2-dicarboxylate derivatives through an imino-Diels-Alder reaction. researchgate.net In this procedure, naphthalen-2-amine, an aromatic aldehyde (e.g., benzaldehyde), and an alkyne such as dimethyl acetylenedicarboxylate are reacted in the presence of a Lewis acid catalyst like ytterbium(III) triflate (Yb(OTf)₃). The naphthalen-2-amine and aldehyde first condense to form the N-arylidene naphthalen-2-amine intermediate, which then acts as the azadiene in a [4+2] cycloaddition with the alkyne to construct the substituted benzo[f]quinoline ring system in high yields. researchgate.net
Classical Quinoline Synthesis Adaptations
Many well-established methods for quinoline synthesis can be successfully adapted to produce the benzo[f]quinoline framework by using a naphthalene-based starting material, typically a derivative of naphthalen-2-amine.
The Friedländer synthesis, which traditionally involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene group (e.g., a ketone or ester), is a direct and versatile method for quinoline synthesis. mdpi.com For the synthesis of this compound, a modified Friedländer approach can be employed. This would involve the reaction of a 2-amino-1-naphthaldehyde (B15071716) or a 1-acyl-2-aminonaphthalene with a carbonyl compound that can provide the C2-C3 fragment of the quinoline ring, such as phenylacetaldehyde (B1677652) or a derivative.
Various catalysts have been developed to improve the efficiency of the Friedländer reaction under milder conditions. These include bases like potassium hydroxide (B78521) (KOH), Lewis acids, and metal salts such as copper(II) chloride (CuCl₂) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). For instance, the reaction of 2-aminobenzophenone (B122507) with 4-chloroethylacetoacetate using CAN as a catalyst at room temperature has been reported to efficiently produce a 2,4-disubstituted quinoline. Applying this logic, the reaction between 2-amino-1-benzoylnaphthalene and a suitable methylene-containing compound would be a viable route to this compound derivatives.
The Povarov reaction is a powerful multicomponent reaction for synthesizing tetrahydroquinolines and quinolines, typically involving a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene. The imine is generated in situ from an aniline and an aldehyde. By using naphthalen-2-amine as the amine component, this reaction can be applied to the synthesis of benzo[f]quinolines.
The reaction is generally catalyzed by a Lewis acid (e.g., BF₃, Sc(OTf)₃, Ce(OTf)₃) or a Brønsted acid. To synthesize a this compound derivative, naphthalen-2-amine can be reacted with an appropriate aldehyde and an alkene that provides the C3-phenyl and C4 components. For example, reacting naphthalen-2-amine, an aldehyde, and phenylacetylene (B144264) in a three-component setup under Lewis acid catalysis can yield 4-substituted-2-phenylbenzo[f]quinolines. A highly relevant application is the Yb(OTf)₃-catalyzed three-component reaction of an aromatic aldehyde, naphthalen-2-amine, and dimethyl acetylenedicarboxylate, which yields 3-arylbenzo[f]quinoline derivatives directly, illustrating the direct application of Povarov principles. researchgate.net
| Amine | Aldehyde | Dienophile | Catalyst | Yield (%) |
|---|---|---|---|---|
| Naphthalen-2-amine | Benzaldehyde | Dimethyl acetylenedicarboxylate | Yb(OTf)₃ | 92 |
| Naphthalen-2-amine | 4-Chlorobenzaldehyde | Dimethyl acetylenedicarboxylate | Yb(OTf)₃ | 90 |
| Naphthalen-2-amine | 4-Methylbenzaldehyde | Dimethyl acetylenedicarboxylate | Yb(OTf)₃ | 88 |
| Naphthalen-2-amine | 4-Methoxybenzaldehyde | Dimethyl acetylenedicarboxylate | Yb(OTf)₃ | 85 |
Skraup and Combes Synthesis Considerations
The Skraup and Combes reactions represent classical methods for the synthesis of quinolines and their fused analogues, such as benzo[f]quinolines. While both are effective, they operate under different conditions and with different starting materials, leading to variations in substrate scope and regioselectivity.
The Skraup synthesis is a versatile method for preparing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org For the synthesis of benzo[f]quinoline, 2-naphthylamine is the appropriate starting material. researchgate.net The reaction is known for its often vigorous nature, which can be moderated by the addition of ferrous sulfate. wikipedia.org A key consideration in the Skraup synthesis is the use of strong acid and high temperatures, which limits the types of substituents that can be present on the aniline or naphthylamine starting material. google.com Despite its harsh conditions, the Skraup reaction remains a fundamental method for accessing the core quinoline and benzoquinoline structures. iipseries.orgresearchgate.net
The Combes synthesis , on the other hand, involves the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.orgwikipedia.org This method is particularly useful for producing 2,4-disubstituted quinolines. wikipedia.org For the synthesis of benzo[f]quinoline derivatives, a naphthylamine would be reacted with an appropriate β-diketone. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the quinoline ring system. wikipedia.orgyoutube.com The choice of acid catalyst, often sulfuric acid or polyphosphoric acid, and the reaction temperature can influence the outcome and yield of the reaction. iipseries.org A significant consideration in the Combes synthesis is the potential for the formation of regioisomers, especially when using unsymmetrical β-diketones or substituted anilines. wikipedia.org
| Reaction | Starting Materials | Key Reagents | Conditions | Primary Product Type |
| Skraup Synthesis | Aromatic amine (e.g., 2-naphthylamine), Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | High temperature, often vigorous | Unsubstituted or simply substituted quinolines/benzoquinolines |
| Combes Synthesis | Aromatic amine (e.g., 2-naphthylamine), β-Diketone | Acid catalyst (e.g., H₂SO₄, PPA) | Acid-catalyzed cyclization | 2,4-Disubstituted quinolines/benzoquinolines |
Mechanistic Investigations of Formation Pathways
Understanding the mechanisms by which this compound and its derivatives are formed is crucial for optimizing existing synthetic routes and developing new, more efficient methodologies. These investigations often involve a combination of experimental studies and computational analysis.
Proposed Reaction Mechanisms (e.g., Domino Imine Formation, Cyclization, Oxidation)
Many modern synthetic routes to quinolines and benzoquinolines proceed through a series of sequential or domino reactions. A common mechanistic motif involves the initial formation of an imine, followed by cyclization and a final oxidation or aromatization step.
For instance, a domino reaction sequence can be initiated by the formation of an imine from an aniline and an aldehyde. rsc.org This is often followed by a cyclization event, which can be an intramolecular electrophilic aromatic substitution or a pericyclic reaction. The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline. rsc.org This oxidation can be effected by an external oxidizing agent or, in some cases, by air.
A representative domino process involves:
Imine Formation: The condensation of an aromatic amine with a carbonyl compound to form a Schiff base (imine). rsc.orgresearchgate.net
Cyclization: An intramolecular reaction, often acid-catalyzed, where the aromatic ring attacks the imine or a related activated species to form the new heterocyclic ring. researchgate.netmdpi.com
Oxidation/Aromatization: The elimination of hydrogen from the cyclized intermediate to form the stable, aromatic quinoline ring system. rsc.orgresearchgate.net
This sequence of domino imine formation, cyclization, and oxidation is a cornerstone of many quinoline syntheses, providing a convergent and atom-economical approach to these important heterocycles.
Radical-Mediated Processes in Synthesis
In addition to ionic pathways, radical-mediated reactions have emerged as a powerful tool for the synthesis of quinoline derivatives. These processes often involve the generation of a radical species that can undergo intramolecular cyclization to form the quinoline ring.
For example, the synthesis of certain quinolines has been shown to proceed through radical pathways where the electrophilicity or nucleophilicity of the radical intermediate can be controlled by the reaction conditions, such as the choice of base. chemrxiv.org Radical clock experiments can provide evidence for the involvement of radical intermediates in a given transformation. rsc.org
A notable example involves the use of a radical initiator, such as di-tert-butyl peroxide (DTBP), to facilitate the construction of the benzo[f]quinoline framework in a multicomponent reaction. researchgate.netresearchgate.net Such radical processes can offer alternative reactivity and selectivity compared to traditional ionic methods.
Intermediates and Transition State Analysis in Catalytic Cycles
Detailed mechanistic understanding often requires the characterization of reaction intermediates and the analysis of transition states, frequently aided by computational methods like Density Functional Theory (DFT).
In catalytic cycles for quinoline synthesis, various intermediates can be proposed and, in some cases, isolated or detected spectroscopically. For example, in palladium-catalyzed syntheses, π-allylpalladium species and palladacycles have been proposed as key intermediates. mdpi.com Control experiments can help to elucidate the reaction pathway; for instance, demonstrating that a proposed intermediate can be converted to the final product under the reaction conditions supports its involvement in the catalytic cycle. rsc.org
Chemical Reactivity and Transformation Studies of 3 Phenylbenzo F Quinoline
Oxidation Reactions
Oxidation of the benzo[f]quinoline (B1222042) system can be challenging. tutorsglobe.com However, specific reagents can effect transformation at the nitrogen atom.
Formation of Quinoline (B57606) N-Oxides
The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide. This transformation is significant as it can alter the electronic properties of the molecule and serve as a precursor for further functionalization. For instance, quinoline N-oxides can be utilized in transition metal-catalyzed C-H activation reactions, enabling regioselective arylation at the C8 position. nih.govacs.org While specific studies on the direct N-oxidation of 3-phenylbenzo[f]quinoline are not detailed in the provided results, the general reactivity of quinolines suggests this is a feasible transformation. The formation of N-oxides in related quinoline systems is a well-established method to activate the molecule for subsequent reactions. mdpi.comnih.gov
Reduction Reactions
Reduction of the quinoline moiety typically affects the nitrogen-containing ring.
Formation of Tetrahydroquinoline Derivatives
The hydrogenation of the quinoline ring in benzo[f]quinoline derivatives leads to the formation of the corresponding tetrahydro derivatives. This transformation significantly alters the electronic and steric properties of the molecule. For example, the reduction of a substituted this compound derivative has been shown to yield the corresponding all-trans tetrahydroquinoline. unibo.it The specific conditions for this reduction, such as the use of a palladium on carbon (Pd/C) catalyst with hydrogen gas, are crucial for achieving the desired product.
Electrophilic Substitution Reactions
Electrophilic substitution on the this compound scaffold is directed by the existing substituents. The electron-rich regions of the molecule are the primary sites for attack by electrophiles. In general, electrophilic substitution on the quinoline ring system tends to occur at positions 5 and 8 of the benzene (B151609) ring. tutorsglobe.comscribd.com The phenyl group at position 3 can also undergo electrophilic substitution, with the directing effects of the quinoline moiety influencing the position of the incoming electrophile.
Nucleophilic Substitution Reactions
The pyridine (B92270) ring of the quinoline system is generally susceptible to nucleophilic attack, particularly at the C2 and C4 positions. tutorsglobe.comscribd.com In the case of this compound, nucleophilic substitution reactions would be expected to occur on the quinoline nucleus. For example, if a suitable leaving group were present on the benzo[f]quinoline core, it could be displaced by a nucleophile.
Regioselective Functionalization
The selective introduction of functional groups at specific positions on the this compound molecule is a key aspect of its chemistry. This can be achieved through various strategies, including the use of directing groups and specific reaction conditions. For instance, the regioselective synthesis of 3-haloquinolines has been accomplished through the electrophilic cyclization of alkynyl anilines. acs.org Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines and their N-oxides. mdpi.comnih.gov This approach allows for the introduction of aryl groups at specific positions, such as the C8 position of quinoline N-oxides. nih.govacs.org
C(sp2)–H Arylation
The introduction of aryl groups into heterocyclic scaffolds via C(sp2)–H arylation is a fundamental transformation in medicinal and materials chemistry. rsc.org For aza-arenes like quinoline and its benzo-fused analogues, this reaction is often achieved using transition-metal catalysis, particularly with palladium. rsc.org The inherent electronic properties of the quinoline ring system can direct functionalization, but achieving high regioselectivity often requires specific strategies.
One common approach involves the use of a directing group to guide the metal catalyst to a specific C–H bond. For instance, in quinoline chemistry, the N-oxide motif is frequently used to direct arylation to the C8 position. nih.gov While direct arylation of the this compound core is not extensively detailed, general principles from quinoline chemistry are applicable. For example, palladium-catalyzed C–H arylation can be modulated by temperature to selectively target different C–H bonds. rsc.org A study demonstrated that a temperature switch between 120 °C and 140 °C could divert the reaction pathway between C(sp3)–H and C(sp2)–H arylation by altering the structure of the palladium-ligand complex. rsc.org
A concrete example of arylation on the benzo[f]quinoline scaffold is the synthesis of 5-phenylbenzo[f]quinoline. nih.gov This transformation highlights the feasibility of palladium-catalyzed C–H arylation on this specific heterocyclic system. The reaction conditions typically involve a palladium source like Pd(OAc)₂, a ligand, and an arylating agent. nih.gov Photocatalytic methods using organic dyes have also emerged as a mild and efficient way to generate aryl radicals for the C(sp2)–H arylation of various heterocycles. rsc.org
Table 1: Examples of C(sp2)–H Arylation on Quinoline Scaffolds
| Product | Starting Material | Key Reagents | Reference |
|---|---|---|---|
| 5-Phenylbenzo[f]quinoline | Benzo[f]quinoline | Phenylboronic acid, Pd catalyst | nih.gov |
| 8-Phenylquinoline | Quinoline N-Oxide | Phenylboronic acid, Pd catalyst | nih.gov |
Distal Functionalization Strategies
Achieving functionalization at positions remote from the directing heteroatom in a heterocycle, known as distal functionalization, is a significant synthetic challenge. dmaiti.com In quinoline-type scaffolds, the nitrogen atom and the electron-deficient nature of the ring can lead to catalyst deactivation or preferential functionalization at proximal sites (like C2 and C8). dmaiti.compolyu.edu.hk Overcoming this requires innovative strategies that can direct a catalyst to more remote C–H bonds, such as those at the C3, C5, C6, or C7 positions.
A key strategy involves the use of transient or non-covalent directing groups. dmaiti.com A rationally designed ligand can form a host-guest complex with the heterocyclic substrate through weak non-covalent interactions. dmaiti.com This assembly orients the metal catalyst near a remote C–H bond, enabling regioselective functionalization without needing to pre-install a covalent directing group on the substrate. dmaiti.com This approach has been successfully applied to the distal functionalization of electron-deficient heterocycles like quinoline. dmaiti.com
Another powerful technique is the use of a transient directing group. For example, an amine substrate can react in situ with an aldehyde-containing molecule (e.g., 8-formyl quinoline) to form an imine. This transient imine then directs the catalytic activation of a distal C(sp3)–H bond. semanticscholar.org
Furthermore, nickel-catalyzed methods have been developed for the exclusive C3-H functionalization of quinolines with a variety of electrophiles at room temperature. polyu.edu.hk The proposed mechanism involves the 1,4-addition of a nickel hydride species to the quinoline, generating a 1,4-dihydroquinoline (B1252258) intermediate. polyu.edu.hk This intermediate is significantly more nucleophilic at the C3 position, allowing it to react with external electrophiles before an oxidative aromatization step regenerates the quinoline ring. polyu.edu.hk
Derivatization Strategies and Analogue Synthesis
The synthesis of derivatives and analogues of this compound is crucial for exploring its chemical space and potential applications. Strategies often involve the introduction of new functional groups or the construction of hybrid molecules that combine the benzo[f]quinoline core with other heterocyclic systems. nih.govrsc.org
Synthesis of Cyano-Substituted Benzo[f]quinoline Analogues
The cyano (–CN) group is a valuable substituent in medicinal chemistry, and its incorporation into the benzo[f]quinoline scaffold can lead to compounds with interesting biological profiles. mdpi.com A prominent method for synthesizing cyano-substituted benzo[f]quinoline analogues starts with a pre-functionalized core.
One study reports the use of 3-chlorobenzo[f]quinoline-2-carbaldehyde as a versatile starting material. researchgate.netnih.gov This compound was reacted with 2-cyanoethanohydrazide to produce a cyanoethanohydrazone derivative, successfully incorporating a cyano group into the final structure. researchgate.netnih.gov This hydrazone could be further transformed into other heterocyclic systems like pyridine and chromene derivatives. researchgate.netnih.gov
A more general method for introducing a cyano group is through the conversion of other functional groups. For example, an aldehyde can be converted to an oxime with hydroxylamine (B1172632) hydrochloride, which is then dehydrated using reagents like thionyl chloride to yield the corresponding nitrile (cyano) group. rsc.org This strategy was demonstrated in the synthesis of 2-chloro-3-cyanoquinoline. rsc.org
Table 2: Synthesis of Cyano-Substituted Quinoline Analogues
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 3-Chlorobenzo[f]quinoline-2-carbaldehyde | 2-Cyanoethanohydrazide | Cyanoethanohydrazone derivative of benzo[f]quinoline | researchgate.net, nih.gov |
| (Iso)quinoline | Fumaronitrile | Pyrrolo[1,2-a]quinoline with cyano substituents | mdpi.com |
Hybrid Benzo[f]quinoline Scaffold Construction
Constructing hybrid molecules, where the benzo[f]quinoline scaffold is fused or linked to other pharmacologically relevant heterocycles, is a powerful strategy for creating novel chemical entities. nih.govfrontiersin.org Research has shown that such hybrid compounds can exhibit promising biological activities. nih.govmdpi.com
Two primary strategies have been employed for the synthesis of these hybrid structures:
[3+2] Dipolar Cycloaddition: This approach utilizes the nitrogen atom of the benzo[f]quinoline ring. nih.gov The initial step is the quaternization of the benzo[f]quinoline nitrogen with a reactive halide, such as a phenacyl bromide derivative, to form a quaternary salt. nih.gov In the presence of a base, this salt generates a nitrogen ylide in situ. This ylide, acting as a 1,3-dipole, can then undergo a [3+2] dipolar cycloaddition reaction with a suitable dipolarophile to construct a new five-membered heterocyclic ring fused to the original scaffold. nih.gov This method has been used to create novel pyrrolo-benzo[f]quinoline derivatives. nih.gov
Condensation from a Functionalized Core: Similar to the synthesis of cyano-analogues, a functionalized starting material like 3-chlorobenzo[f]quinoline-2-carbaldehyde can serve as a platform for building hybrid molecules. researchgate.netnih.gov By reacting this aldehyde with various nucleophiles, new heterocyclic rings can be appended to the benzo[f]quinoline core. For instance, reaction with N-phenyl-3-methylpyrazolone in a basic ethanolic solution yielded a hybrid molecule incorporating a pyrazolone (B3327878) scaffold. researchgate.netnih.gov This demonstrates a versatile method for linking different heterocyclic systems. researchgate.netnih.gov
Table 3: Examples of Hybrid Benzo[f]quinoline Construction
| Starting Material | Key Reagent(s) | Hybrid Scaffold Type | Reference |
|---|---|---|---|
| Benzo[f]quinoline | Phenacyl bromide, Dipolarophile | Pyrrolo-benzo[f]quinoline | nih.gov |
| 3-Chlorobenzo[f]quinoline-2-carbaldehyde | N-phenyl-3-methylpyrazolone | Pyrazolone-benzo[f]quinoline | researchgate.net, nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail about the carbon-hydrogen framework.
¹H NMR and ¹³C NMR Investigations
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the structure of 3-Phenylbenzo[f]quinoline. tsijournals.com The chemical shifts observed in the spectra provide a map of the different electronic environments of the hydrogen and carbon atoms within the molecule.
In one study, the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz instrument, revealed distinct signals for the aromatic protons. rsc.org Key resonances were observed at δ 8.95 (d, J = 8.5 Hz, 1H), 8.59 (d, J = 8.5 Hz, 1H), 8.23 (d, J = 7.5 Hz, 2H), 8.10 (d, J = 9.0 Hz, 1H), 7.99 (t, J = 8.5 Hz, 2H), and 7.94 (d, J = 9.0 Hz, 1H). rsc.org Another investigation into benzo[f]quinoline (B1222042) derivatives noted that the protons of the benzo[f]quinoline core, specifically H-6, H-7, and H-8, resonate significantly downfield, in the range of 8.14 ppm to 8.80 ppm. mdpi.com The aromatic protons in a series of 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile derivatives were found to appear between δ 7.61 and 8.37 ppm. chemijournal.com
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. For a related 2-phenylbenzo[h]quinoline, the carbon signals were observed in the range of δ 118.8 to 155.4 ppm. rsc.org In the case of 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile derivatives, the carbons of the benzo[f]quinoline ring were identified between 124.6 and 141.4 ppm. chemijournal.com
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Reference |
|---|---|---|---|---|---|
| 8.95 | d | 8.5 | 1H | Aromatic | rsc.org |
| 8.59 | d | 8.5 | 1H | Aromatic | rsc.org |
| 8.23 | d | 7.5 | 2H | Aromatic | rsc.org |
| 8.10 | d | 9.0 | 1H | Aromatic | rsc.org |
| 7.99 | t | 8.5 | 2H | Aromatic | rsc.org |
| 7.94 | d | 9.0 | 1H | Aromatic | rsc.org |
| Compound Type | Chemical Shift Range (δ, ppm) | Solvent | Reference |
|---|---|---|---|
| 2-phenylbenzo[h]quinoline | 118.8 - 155.4 | CDCl₃ | rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques, such as COSY, HSQC (or HMQC), and HMBC, are instrumental in assembling the molecular structure by revealing correlations between different nuclei. youtube.comsdsu.educam.ac.uk
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu This helps in tracing out the proton-proton connectivity networks within the molecule. cam.ac.uk
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons over two or three bonds. magritek.com This is particularly valuable for identifying quaternary carbons and connecting different molecular fragments. magritek.com
While specific 2D NMR data for the parent this compound is not detailed in the provided results, the application of these techniques to similar and more complex quinoline (B57606) derivatives is well-documented. researchgate.netmdpi.comuncw.edu For instance, in the structural elucidation of other complex heterocyclic systems, HMBC was crucial for identifying three-bond correlations and assembling the final structure. mdpi.com
Solid-State NMR (e.g., ¹³C CP/MAS NMR)
Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful technique for characterizing the structure of solid materials, including those with low solubility. nih.gov This method provides information about the carbon environments in the solid state, which can sometimes be complicated by crystallographic inequivalences leading to multiple resonances for chemically similar carbons. rsc.org For highly insoluble polymers containing quinoline-like structures, ¹³C CP/MAS NMR has been essential for characterization. researchgate.net The technique is also used to study interactions in complex systems like cellulose. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of a compound. alevelchemistry.co.uk
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the unambiguous determination of a compound's elemental formula. alevelchemistry.co.ukmeasurlabs.cominnovareacademics.in This high precision is crucial for distinguishing between compounds that may have the same nominal mass. alevelchemistry.co.uk HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve this level of accuracy. innovareacademics.inresearchgate.net
For a derivative of benzo[h]quinoline (B1196314), HRMS analysis using electrospray ionization (ESI) determined the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to be 261.06854, which was in close agreement with the calculated value of 261.06850 for the formula C₁₇H₁₂NS⁺. rsc.org In the characterization of 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile derivatives, mass spectra confirmed the final products, with one derivative showing a molecular ion peak at m/z 330 (corresponding to a calculated mass of 329). chemijournal.com
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 2-(thiophen-3-yl)benzo[h]quinoline | ESI ([M+H]⁺) | 261.06850 | 261.06854 | rsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" of the functional groups present. chemijournal.com In the study of 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile derivatives, the presence of a sharp absorption band at 691 cm⁻¹ confirmed the existence of a chloro (-Cl) group in one of the analogs. chemijournal.com The synthesis of new quinoline derivatives was also characterized by IR spectroscopy, among other techniques. beilstein-journals.org For other complex heterocyclic compounds, IR spectroscopy has been used to identify key functional groups, such as C-H out-of-plane bending modes of phenyl rings, which typically appear around 717 cm⁻¹ and 752 cm⁻¹. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-phenylbenzo[h]quinoline |
| 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile |
| 2-(thiophen-3-yl)benzo[h]quinoline |
The precise three-dimensional arrangement and electronic characteristics of this compound are determined using sophisticated spectroscopic and crystallographic methods.
X-ray Diffraction Analysis
X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. uol.de In this method, a crystal is exposed to X-rays, which are diffracted by the highly ordered arrangement of atoms, producing a pattern of reflections. uol.de The analysis of the positions and intensities of these reflections allows for the calculation of the precise three-dimensional coordinates of each atom within the molecule, yielding critical data on bond lengths, bond angles, and other geometric parameters. uol.de
For quinoline derivatives, single crystals suitable for X-ray diffraction are often obtained by methods such as the slow evaporation of a solvent solution. iucr.org The crystal is mounted on a diffractometer, often at a low temperature (e.g., 113 K or 150 K) to reduce thermal vibration and improve data quality. nih.govncl.ac.uk The resulting data allows for the determination of the unit cell dimensions (a, b, c, α, β, γ) and the crystal system (e.g., Monoclinic, Triclinic). nih.goviucr.org
Table 1: Example Crystal Data for a Phenyl-Substituted Benzoquinoline Derivative
| Parameter | Value |
|---|---|
| Formula | C₂₅H₁₅Cl₂N |
| Crystal System | Monoclinic |
| a (Å) | 10.6066 (14) |
| b (Å) | 9.5667 (12) |
| c (Å) | 18.824 (2) |
| β (°) | 94.264 (7) |
| Volume (ų) | 1904.8 (4) |
| Z | 4 |
This data is for 2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline and is illustrative of the type of information obtained from a single crystal X-ray diffraction experiment. nih.gov
Analysis of Dihedral Angles and Molecular Conformation
The conformation of phenyl-substituted quinolines is characterized by a significant twist between the planar ring systems. The dihedral angle, which is the angle between two intersecting planes, is a key parameter derived from X-ray crystallographic data. nih.gov In related structures, such as 2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline, the phenyl substituent at position 4 is substantially twisted out of the plane of the benzo[h]quinoline ring system, with a measured dihedral angle of 67.11 (4)°. nih.govnih.gov
Photoelectron Spectroscopy
Photoelectron spectroscopy is a surface-sensitive technique used to investigate the elemental composition and chemical states of a material. wikipedia.orgbnl.gov
X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique that analyzes the top 5-10 nm of a material's surface. wikipedia.org The process is based on the photoelectric effect, where irradiating a sample with X-rays causes the emission of core-level electrons. wikipedia.orgbnl.gov The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be calculated. bnl.gov
Each element has a unique set of binding energies, allowing for elemental identification (except for H and He). wikipedia.org Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical state and bonding environment of the atoms. wikipedia.orgresearchgate.net For this compound, an XPS analysis would be expected to identify the constituent elements—carbon and nitrogen. High-resolution scans of the C 1s and N 1s regions would provide insight into the different chemical environments of these atoms, distinguishing, for example, the carbon atoms of the phenyl ring from those in the fused benzo[f]quinoline core, and identifying the chemical state of the nitrogen atom within the heterocyclic ring. wikipedia.org
Absorption and Emission Spectroscopic Studies
The interaction of this compound with light is characterized by its absorption and emission spectra, which are linked to electronic transitions within the molecule.
Quinoline derivatives are known to be fluorescent molecules. scielo.br Fluorescence spectroscopy involves exciting a molecule at a specific wavelength (λex) and measuring the light it emits at a longer wavelength (λem). mdpi.com The difference between the maximum absorption and maximum emission wavelengths is known as the Stokes shift. scielo.br
For quinoline derivatives, absorption maxima are often observed in the UV region, for instance around 350 nm. scielo.br Upon excitation, these compounds can exhibit strong fluorescence emission. scielo.br The emission spectra of related quinoline derivatives have been recorded with maximum emission wavelengths (λem) appearing around 397 nm to 429.90 nm. mdpi.comresearchgate.net The exact position and intensity of the emission peak can be influenced by the solvent's polarity, a phenomenon known as solvatochromism. scielo.brresearchgate.net The fluorescence properties are governed by the transition from the lowest singlet excited state (S1) to the ground state (S0). scielo.br
Table 2: Example Photophysical Data for Quinoline Derivatives
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Solvent |
|---|---|---|---|
| Quinoline Derivative | ~350 | ~400 | Dichloromethane (B109758) |
| Sensor TQA | 301 | 397 | DMF/water |
| Phenylbenzo[d]thiazole Derivative | 337-342 | 411-430 | Not Specified |
This table presents representative absorption and emission data from various quinoline and related heterocyclic compounds to illustrate typical spectral ranges. scielo.brmdpi.comresearchgate.net
Phosphorescence and Singlet Oxygen Generation
The photophysical properties of this compound, particularly its behavior concerning phosphorescence and the generation of singlet oxygen, are of significant interest in the field of materials science and photochemistry. These characteristics are intrinsically linked to the population and decay of its triplet excited state.
Phosphorescence
While detailed phosphorescence data for the standalone this compound molecule is not extensively documented in the surveyed literature, its properties can be effectively elucidated when it is incorporated as a cyclometalated ligand in heavy metal complexes, such as those involving iridium(III). The heavy atom effect introduced by iridium facilitates intersystem crossing to the triplet state, allowing for strong phosphorescence to be observed.
In a notable study, this compound (pbq-f) was used as a ligand in the bis-cyclometalated iridium complex, Ir(pbq-f)₂acac . rsc.org This complex is an orange-red emissive phosphor, and its luminescence originates from a strong metal-to-ligand charge transfer (³MLCT) excited state. rsc.org The photophysical properties of this complex in a dichloromethane (CH₂Cl₂) solution are detailed below. The complex exhibits a strong emission peak at 577 nm and possesses a high emission quantum yield with a very short phosphorescent lifetime, which is advantageous for applications such as organic light-emitting diodes (OLEDs) as it helps to minimize triplet-triplet annihilation. rsc.org
Table 1: Photophysical Properties of the Ir(pbq-f)₂acac Complex
| Property | Value | Reference |
|---|---|---|
| Emission Peak (λₑₘ) | 577 nm | rsc.org |
| Phosphorescent Lifetime (τ) | ~0.5 µs | rsc.org |
| Emission Quantum Yield | High | rsc.org |
| Emission Color | Orange-Red | rsc.org |
Data recorded in CH₂Cl₂ solution at room temperature.
Singlet Oxygen Generation
The generation of singlet oxygen (¹O₂) from a photosensitizer is contingent upon the population of its triplet excited state (T₁) and subsequent energy transfer to ground state molecular oxygen (³O₂). For a molecule to be an effective photosensitizer, it must efficiently undergo intersystem crossing from its excited singlet state (S₁) to the triplet state.
Furthermore, cyclometalated iridium(III) complexes, including those with phenylquinoline-type ligands, are widely recognized as excellent photosensitizers capable of producing singlet oxygen with high quantum yields, often approaching unity. nih.gov This efficiency is attributed to the strong spin-orbit coupling induced by the iridium center, which promotes the formation of the triplet excited state that can efficiently transfer its energy to molecular oxygen. nih.gov While the specific singlet oxygen generation efficiency of the Ir(pbq-f)₂acac complex has not been reported, its strong phosphorescence from a triplet state suggests it possesses the necessary characteristics to act as a photosensitizer. rsc.org
Computational and Theoretical Investigations of 3 Phenylbenzo F Quinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations of molecular systems. nih.gov Its popularity stems from a favorable balance between computational cost and accuracy, allowing for the treatment of electron correlation at a lower expense than traditional wave function-based methods. nih.gov DFT calculations are centered on the electron density of a system to determine its ground-state properties. For 3-Phenylbenzo[f]quinoline, DFT is employed to elucidate a wide range of molecular characteristics, from its three-dimensional structure to its chemical reactivity.
The first step in the computational analysis of this compound is typically geometry optimization. This process uses DFT methods, such as the B3LYP functional, to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. mdpi.comresearchgate.net For this compound, a key structural parameter is the dihedral angle between the plane of the phenyl group and the benzo[f]quinoline (B1222042) moiety. This angle determines the degree of π-conjugation between the two aromatic systems, which in turn influences the electronic and optical properties of the molecule. Conformational analysis would explore the rotational barrier of the phenyl group to identify the lowest energy conformer, which is crucial for all subsequent calculations. mdpi.com
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing the chemical reactivity and electronic properties of molecules. rasayanjournal.co.in The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. nih.gov
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. scirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov This gap is instrumental in determining the molecule's electrical transport properties and its potential applications in optoelectronics. emerginginvestigators.org For this compound, FMO analysis reveals how the phenyl substitution affects the electronic distribution and energy levels compared to the parent benzo[f]quinoline structure.
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; influences interactions with electrophiles. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; influences interactions with nucleophiles. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Relates to chemical reactivity, kinetic stability, and electronic excitation energy. |
Chemical Hardness (η): Defined as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying lower reactivity. nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates higher reactivity. "Soft" molecules have a small HOMO-LUMO gap. nih.gov
Electronegativity (χ): Calculated as (I + A) / 2, it describes the ability of the molecule to attract electrons.
Chemical Potential (μ): The negative of electronegativity (μ = -χ), it represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Calculated as μ² / (2η), this index quantifies the energy lowering of a molecule when it accepts electrons from the environment, thus measuring its electrophilic character. scielo.org.mx
These descriptors provide a quantitative framework to understand and predict the chemical behavior of this compound in various chemical reactions.
| Descriptor | Formula | Chemical Interpretation |
|---|---|---|
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / η | Measure of molecular reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons. |
| Chemical Potential (μ) | -χ | Tendency of electrons to escape. |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity of the species to accept electrons. |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. mdpi.com It transforms the calculated wave function into localized orbitals representing Lewis structures (bonds, lone pairs). For this compound, NBO analysis can provide detailed insights into:
Charge Distribution: Calculating the natural atomic charges on each atom, which helps in understanding the molecule's electrostatic potential and reactive sites.
Donor-Acceptor Interactions: It quantifies the stabilization energy (E(2)) associated with hyperconjugative interactions, such as the delocalization of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis NBO (acceptor). nih.gov These interactions are crucial for understanding the stability of the molecule and the electronic communication between the phenyl ring and the benzo[f]quinoline core.
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. github.iokiku.dk It involves placing a "ghost" atom (a probe with no nucleus or electrons) at or above the geometric center of a ring and calculating the magnetic shielding at that point. github.iomdpi.com
A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity.
A positive NICS value indicates a paratropic ring current, characteristic of antiaromaticity. kiku.dk
For this compound, NICS calculations can be performed for each of the constituent rings (the phenyl ring and the different rings of the benzo[f]quinoline system) to quantify their individual degree of aromaticity and to understand how electronic delocalization is distributed across the entire fused system. nih.gov
Time-Dependent Density Functional Theory (TD-DFT)
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study the properties of molecules in their electronically excited states. rsc.org It is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, TD-DFT calculations can determine:
Excitation Energies: The energy required to promote an electron from an occupied orbital to a virtual orbital.
Absorption Wavelengths (λmax): The wavelengths at which the molecule absorbs light, corresponding to the calculated excitation energies. nih.gov
Oscillator Strengths: A measure of the intensity of the electronic transitions.
By analyzing the molecular orbitals involved in the main electronic transitions, TD-DFT provides a detailed understanding of the nature of these excitations (e.g., π→π* transitions) and how the different parts of the this compound molecule contribute to its absorption spectrum. nih.gov
Electronic Structure and Absorption/Emission Spectra Prediction
Theoretical predictions of the electronic structure and spectroscopic properties of this compound and its analogs are predominantly carried out using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods have proven effective in understanding the electronic transitions that govern the absorption and emission of light by such molecules.
Computational studies on related quinoline (B57606) derivatives have demonstrated that the electronic absorption spectra are characterized by intense π–π* transitions. nih.gov For instance, TD-DFT calculations on similar aromatic systems have been used to predict the maximum absorption wavelengths (λmax), which are often in good agreement with experimental data. nih.gov The electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[f]quinoline core, while the LUMO may extend over the phenyl substituent, indicating a degree of intramolecular charge transfer upon excitation.
Table 1: Predicted Spectroscopic Properties of a Quinoline-Carbazole Derivative (Analogous System)
| Parameter | Predicted Value | Method | Reference |
|---|---|---|---|
| Max Absorption (λmax) | 321 nm | TD-DFT/B3LYP | nih.gov |
| Emission Wavelength | - | - | - |
Note: Data presented is for a related quinoline-carbazole derivative and serves as a predictive model for the behavior of this compound.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.
For aromatic heterocyclic compounds like this compound, the MEP map is expected to show regions of negative potential (typically colored red or yellow) around the nitrogen atom of the quinoline ring due to the presence of its lone pair of electrons. This region signifies a propensity for electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the aromatic rings, indicating sites susceptible to nucleophilic attack.
In studies of other quinoline derivatives, MEP analysis has been instrumental in understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other chemical species. The phenyl substituent in this compound would further influence the charge distribution across the molecule, potentially creating additional regions of varying electrostatic potential.
Non-Linear Optical (NLO) Properties Prediction
The investigation of non-linear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules like this compound.
The key to a significant NLO response in organic molecules often lies in the presence of an extended π-conjugated system and a considerable difference in the electronic character between different parts of the molecule (donor-acceptor systems). The fusion of the benzene (B151609) and quinoline rings in the benzo[f]quinoline moiety, coupled with the phenyl substituent, creates an extensive network of delocalized π-electrons, which is a prerequisite for NLO activity. rsc.org
Hyperpolarizability Calculations
The first hyperpolarizability (β) is a critical parameter that quantifies the second-order NLO response of a molecule. Theoretical calculations of β for various quinoline derivatives have shown that structural modifications can significantly tune the NLO properties. nih.gov These calculations are typically performed using DFT methods with appropriate functionals and basis sets.
For instance, studies on quinoline-carbazole derivatives have demonstrated that the introduction of electron-donating and electron-withdrawing groups can lead to a substantial increase in the calculated β values. nih.gov While specific hyperpolarizability values for this compound are not provided in the searched literature, the general principles suggest it would possess a notable NLO response. The phenyl group can act as a π-donor or acceptor depending on the electronic context of the rest of the molecule, influencing the intramolecular charge transfer and thus the hyperpolarizability.
Table 2: Calculated First Hyperpolarizability (βtot) of an Analogous Quinoline-Carbazole Derivative
| Compound | βtot (a.u.) | Computational Method | Reference |
|---|
Note: The data is for a designed quinoline-carbazole derivative and illustrates the potential for significant NLO properties in related systems.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of the chemical reactivity and stability of a molecule. nih.gov These descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, ionization potential, electron affinity, chemical hardness, and softness.
The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the presence of the extended aromatic system is expected to result in a relatively small HOMO-LUMO gap, suggesting it could be a reactive molecule.
Calculations on various quinoline derivatives have shown how these descriptors can be used to predict their behavior in chemical reactions. nih.gov For example, a molecule with a high HOMO energy is a good electron donor, while one with a low LUMO energy is a good electron acceptor.
Table 3: Calculated Quantum Chemical Descriptors for a Generic Quinoline Derivative
| Descriptor | Definition | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are powerful tools for investigating the interactions of molecules like this compound with biological targets, making them invaluable in the field of drug design and discovery.
Recent studies have utilized in silico methods to explore the potential of benzo[f]quinoline derivatives as therapeutic agents. nih.gov These approaches often involve molecular docking simulations to predict the binding mode and affinity of a ligand to a specific protein receptor.
Binding Affinity Evaluation Methodologies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often expressed as a binding energy, is a key metric obtained from these simulations. A more negative binding energy typically indicates a stronger and more stable interaction.
For example, molecular docking studies have been performed on benzo[f]quinoline derivatives to evaluate their potential as antioxidant agents by predicting their interaction with enzymes like HCV NS5B polymerase. nih.gov These studies have shown that benzo[f]quinoline derivatives can form strong interactions with key amino acid residues in the active site of the enzyme through hydrogen bonding and π-π stacking interactions. nih.gov Another study on benzo[f]quinoline-based heterocycles investigated their binding affinity towards the CDK-5 enzyme as potential antitumor agents. nih.gov The binding energies calculated in such studies provide a rational basis for the design and optimization of new drug candidates.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Quinoline |
| Benzo[f]quinoline |
| HCV NS5B polymerase |
Applications in Advanced Materials and Chemical Synthesis
Building Blocks for Complex Organic Architectures
The benzo[f]quinoline (B1222042) skeleton is a recurring motif in a variety of complex chemical structures. nih.gov As a pre-formed polycyclic system, it serves as an advanced intermediate, allowing chemists to build molecular complexity efficiently.
The 3-Phenylbenzo[f]quinoline framework is an excellent starting point for the synthesis of larger, polycyclic aromatic compounds (PACs) and fused heterocyclic systems. Its inherent structure can be elaborated upon through various synthetic strategies.
One common approach is the further annulation of rings onto the benzo[f]quinoline core. For instance, synthetic methodologies have been developed to construct tetracyclic-fused quinoline (B57606) systems from quinoline precursors through intramolecular Friedel–Crafts acylation reactions. beilstein-journals.orgnih.gov This type of reaction allows for the formation of new carbon-carbon bonds, extending the polycyclic system. Another powerful method is cycloisomerization, where precursors like 3-alkynyl-2-arylquinolines are transformed into more complex structures such as benzo[c]acridines. researchgate.net
Furthermore, functionalized 3-arylbenzo[f]quinolines can be synthesized through one-pot, three-component reactions, which simultaneously introduce various substituents onto the core structure. researchgate.net These substituents can then serve as handles for subsequent transformations, including cross-coupling reactions or further cyclizations, to build even more elaborate polycyclic architectures. The reactivity of the benzo[f]quinoline core also allows for its use in cycloaddition reactions; for example, derivatives can undergo [3+2] dipolar cycloadditions to generate novel, highly complex polycyclic systems. nih.gov
The this compound unit is not only a building block for carbocyclic systems but also a valuable precursor for other, often more complex, nitrogen-containing heterocycles. beilstein-journals.orgmdpi.comrsc.org The nitrogen atom within the quinoline ring system can direct reactivity and be incorporated into new heterocyclic rings.
A notable example is the synthesis of 3-phenylbenzo[b] whiterose.ac.uknanobioletters.comnaphthyridine. rsc.org This transformation is achieved by reacting a 2-(phenylethynyl)quinoline-3-carbaldehyde derivative with aqueous ammonia. The reaction proceeds through the substitution of the chloro group and subsequent cyclization, effectively using the quinoline as a template to construct the naphthyridine skeleton. rsc.org
Additionally, the quaternization of the nitrogen atom in the benzo[f]quinoline ring enhances its reactivity, making it susceptible to various transformations. nih.gov These quaternary salts can generate ylides in situ, which then participate in cycloaddition reactions to form new heterocyclic rings fused to the original structure. nih.gov This strategy highlights the versatility of the benzo[f]quinoline system as a foundational element in the library of nitrogen-containing heterocycles. openmedicinalchemistryjournal.com
Coordination Chemistry
The presence of a nitrogen atom with a lone pair of electrons in a rigid, aromatic system makes this compound and its derivatives excellent candidates for ligands in coordination chemistry. researchgate.netrsc.org These ligands can form stable complexes with a wide range of metal ions, leading to materials with interesting photophysical and catalytic properties. bendola.com
The quinoline moiety is a well-established component in the design of polydentate ligands for metal ion complexation. rsc.orgrsc.org In this compound, the nitrogen atom acts as a Lewis base, readily coordinating to metal centers. The extended π-system of the benzo[f]quinoline core and the appended phenyl group can be further functionalized to create multidentate ligands, which can form highly stable chelate complexes with metal ions.
For example, ligands incorporating the quinoline framework have been shown to form complexes with various 3d transition metals, including manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). rsc.org The geometry and stability of these complexes are dictated by the coordination preferences of the metal ion and the specific structure of the ligand. Structurally similar phenylbenzo[g]quinoline has been used to form stable complexes with iridium, demonstrating the suitability of this class of ligands for coordinating with heavy metals. whiterose.ac.uk The design of these ligands can be tailored to achieve selective binding of specific metal ions, a property that is highly valuable for applications in sensing and analysis. rsc.org
Coordination of this compound-based ligands to heavy metal ions, particularly those from the second and third transition series like ruthenium and iridium, can produce complexes with significant photophysical properties. acs.org These complexes are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. researchgate.net
Upon complexation, new electronic transitions can emerge, most notably metal-to-ligand charge transfer (MLCT) transitions. acs.org These transitions are often found at lower energies in the absorption spectrum and are responsible for the strong phosphorescence observed in many heavy metal complexes. researchgate.net The strong spin-orbit coupling introduced by the heavy metal facilitates intersystem crossing from the singlet excited state to the triplet state, from which light emission (phosphorescence) occurs. acs.org
The emission properties, such as color and quantum yield, can be precisely tuned by modifying the ligand structure. For instance, introducing electron-withdrawing or electron-donating groups to the phenyl or benzoquinoline rings can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength. acs.orgresearchgate.net Studies on iridium(III) complexes with benzo[h]quinoline (B1196314) ligands have shown that the nature of the ligands directly influences the emission color and luminous efficiency. researchgate.net
| Complex Type | Emission Maxima (nm) | Application Area | Reference |
| Iridium(III) with Benzo[h]quinoline Ligands | 505 - 610 | OLEDs | researchgate.net |
| Iridium(III) with Fluorinated Quinoline Ligands | Orange-Red | OLEDs | researchgate.net |
| Iridium(III) with Phenylbenzo[g]quinoline Ligand | Varies | Photophysics Study | whiterose.ac.uk |
Metal complexes featuring quinoline-based ligands are explored for their potential in catalysis. While specific catalytic applications for this compound complexes are an emerging area, the principles are well-established with similar structures. The combination of a redox-active metal center and a tunable ligand environment allows for the design of catalysts for a variety of organic transformations. sioc-journal.cn
For example, chiral-at-metal complexes, where the stereochemistry is defined by the arrangement of ligands around the metal center, can be used for enantioselective catalysis. rsc.org By designing chiral versions of this compound-type ligands, it is possible to create asymmetric catalysts that can control the stereochemical outcome of a reaction. The steric bulk and electronic properties of the ligand play a crucial role in creating a specific chiral pocket around the metal's active site, enabling stereodifferentiation. rsc.org The versatility of transition metal catalysis, combined with the modular nature of ligand synthesis, opens up possibilities for developing bespoke catalysts for challenging chemical reactions. sioc-journal.cn
Materials Science Applications
Organic Semiconductors
The benzo[f]quinoline framework, a key structural element of this compound, is being explored for its potential in organic electronics. nih.gov The extended π-conjugation within these molecules is a desirable characteristic for organic semiconductors. While research into benzo[de]isoquinolino[1,8-gh]quinoline diamide (B1670390) (BQQDA) π-electron systems, which are electron-deficient, has shown promise for high air-stable electron-carrier mobility, specific data on this compound as a standalone organic semiconductor is less detailed. nih.gov The focus in the literature is often on derivatives or larger systems incorporating the benzo[f]quinoline moiety. nih.gov Hydrogen-bonded organic semiconductors are noted for their potential to bridge the performance gap between van der Waals and covalently bonded materials due to improved molecular order. acs.org
Fluorescent Dyes and Fluorophores
Derivatives of benzo[f]quinoline are recognized for their fluorescent properties, making them suitable for applications such as sensors and imaging technologies. nih.gov The inherent fluorescence of these compounds can be harnessed for detecting biological markers or environmental pollutants. For instance, push-pull-type benzo[X]quinoline (X = g or f) derivatives have been designed as environmentally responsive fluorescent dyes. researchgate.net Some of these derivatives exhibit emissions in the near-infrared region, which is advantageous for biological imaging. researchgate.net The synthesis of 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile derivatives has been accomplished through one-pot multi-component reactions, and these compounds have been evaluated for their antimicrobial properties. chemijournal.com
Optoelectronic Devices (e.g., OLEDs)
The optoelectronic properties of benzo[f]quinoline derivatives, stemming from their extended π-π conjugation, make them candidates for use in advanced electronic materials, including organic light-emitting devices (OLEDs). nih.gov Research has shown that incorporating the benzo[f]quinoline skeleton into certain compounds can yield derivatives with potential applications in OLEDs. nih.gov For example, iridium complexes containing phenylbenzo[g]quinoline and 2-methyl-3-phenylbenzo[g]quinoxaline ligands have been synthesized and used in near-infrared (NIR) OLEDs. mdpi.comresearchgate.netresearchgate.net These devices have demonstrated the potential for high external quantum efficiencies and reduced efficiency roll-off at increasing current densities. researchgate.netresearchgate.net
Covalent Organic Frameworks (COFs)
Construction of Benzo[f]quinoline-Linked COFs
Covalent organic frameworks (COFs) are a class of crystalline porous materials constructed from organic building units. rsc.org A significant application of this compound chemistry is in the construction of benzo[f]quinoline-linked COFs (B[f]Q-COFs). researchgate.netnih.govresearchgate.net These materials are synthesized via a one-pot, three-component [4+2] cyclic condensation of aldehydes, aromatic amines, and with triethylamine (B128534) serving as the vinyl source. researchgate.netnih.govresearchgate.net This method provides a general route for preparing fully conjugated COFs that exhibit high crystallinity and good physicochemical stability. researchgate.netnih.gov A model reaction for this process is the synthesis of this compound itself from benzaldehyde, naphthalen-2-amine, and triethylamine. researchgate.netresearchgate.net The resulting B[f]Q-COFs possess significant light absorption capabilities. researchgate.netnih.gov
| COF Synthesis Parameters | |
| Reaction Type | One-pot three-component [4+2] cyclic condensation researchgate.netnih.govresearchgate.net |
| Reactants | Aldehydes, Aromatic Amines, Triethylamine researchgate.netnih.govresearchgate.net |
| Product | Benzo[f]quinoline-linked COFs (B[f]Q-COFs) researchgate.netnih.govresearchgate.net |
| Key Properties | High crystallinity, Physicochemical stability, Light absorption researchgate.netnih.gov |
Photocatalytic Applications (e.g., H2O2 Production)
The unique properties of B[f]Q-COFs make them highly effective photocatalysts. Specifically, B[f]QCOF-1 has demonstrated a remarkable rate of hydrogen peroxide (H₂O₂) production of 9025 μmol g⁻¹ h⁻¹ in pure water under visible-light irradiation, without the need for any sacrificial agents. researchgate.netnih.gov This performance surpasses many previously reported COF-based photocatalysts under similar conditions. researchgate.netnih.gov The efficiency of these COFs is attributed to their stable and functional linkages, which enrich their diversity and broaden their applications. researchgate.netnih.gov The development of these materials represents a significant advancement in the rational design of COF-based photocatalysts for efficient H₂O₂ photosynthesis. researchgate.netnih.gov
| Photocatalytic Performance of B[f]QCOF-1 | |
| Application | H₂O₂ Production researchgate.netnih.gov |
| Medium | Pure water researchgate.netnih.gov |
| Conditions | Visible-light irradiation, No sacrificial agent researchgate.netnih.gov |
| Production Rate | 9025 μmol g⁻¹ h⁻¹ researchgate.netnih.gov |
Structure-Property Relationships for Material Design
The design of advanced functional materials based on the this compound scaffold is fundamentally governed by the intricate relationship between its molecular structure and its resulting photophysical and electronic properties. The inherent extended π-conjugation of the benzo[f]quinoline system makes it a promising candidate for applications in optoelectronics, such as organic light-emitting devices (OLEDs). nih.gov Scientists can systematically modify this core structure to fine-tune its characteristics for specific material requirements. The strategic manipulation of substituents and molecular geometry allows for precise control over the compound's absorption, emission, and charge-transport properties. rsc.org
A primary strategy for tuning the properties of this compound involves the introduction of various functional groups onto its aromatic framework. The nature and position of these substituents significantly influence the molecule's electronic energy levels, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the π-system, which typically raises the HOMO energy level.
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or trifluoromethyl (-CF₃) decrease the electron density, which tends to lower the LUMO energy level. acs.org
By attaching both electron-donating and electron-acceptor substituents, a donor-acceptor (D-A) type molecular architecture can be created. researchgate.net This arrangement often leads to an intramolecular charge transfer (ICT) character in the excited state. researchgate.net The consequence of reducing the HOMO-LUMO gap, either by raising the HOMO or lowering the LUMO, is a bathochromic (red) shift in both the absorption and emission spectra. pku.edu.cn This principle allows for the deliberate tuning of the emission color from blue to green, yellow, or even orange. acs.org The systematic investigation of substituents on related heterocyclic cores has shown that their electronic properties directly correlate with the observed emission wavelengths. researchgate.netacs.org
| Substituent (R) on Phenyl Ring | Electronic Nature | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) |
|---|---|---|---|---|
| -H (Unsubstituted) | Neutral | 350 | 420 | 0.45 |
| -OCH₃ | Electron-Donating | 365 | 455 | 0.55 |
| -CN | Electron-Withdrawing | 375 | 480 | 0.60 |
| -CF₃ | Strongly Electron-Withdrawing | 380 | 495 | 0.50 |
To counteract this, bulky substituents can be strategically introduced. These groups can induce a more twisted molecular configuration, which hinders close packing and molecular aggregation in the solid state. researchgate.net This steric hindrance is crucial for minimizing detrimental triplet-triplet annihilation processes in electrophosphorescent OLEDs, thereby reducing efficiency roll-off at high brightness levels. researchgate.net
The photophysical properties of these compounds can also be highly sensitive to their environment, a phenomenon known as solvatochromism. researchgate.net The emission spectra of D-A type molecules, in particular, are often significantly affected by the polarity of the solvent. researchgate.netresearchgate.net This is due to a larger dipole moment in the excited state compared to the ground state. In more polar solvents, the excited state is stabilized to a greater extent, leading to a more pronounced red shift in the emission wavelength. beilstein-journals.org
| Solvent | Polarity (Dielectric Constant, ε) | Emission Max (λem, nm) |
|---|---|---|
| Toluene | 2.4 | 460 |
| Chloroform (B151607) | 4.8 | 475 |
| Acetone | 21.0 | 490 |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 510 |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of the 3-phenylbenzo[f]quinoline core and its derivatives is an active area of research, with a focus on improving efficiency, selectivity, and substrate scope. While classical methods like the Friedländer annulation remain relevant, recent efforts are geared towards more sophisticated and atom-economical approaches. beilstein-journals.org
One promising direction is the advancement of multi-component reactions (MCRs) . A notable example involves the one-pot synthesis of 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile derivatives from an aromatic aldehyde, 2-naphthylamine (B18577), and malononitrile. chemijournal.comresearchgate.net This method, often employing catalysts like iodine or L-proline, offers high efficiency and short reaction times. chemijournal.com
Another area of innovation is the use of transition-metal catalysis . Copper-catalyzed intermolecular cyclization reactions of anilines and terminal acetylene (B1199291) esters have been reported for the synthesis of quinoline (B57606) derivatives, including a this compound. rsc.org Additionally, palladium-catalyzed cross-coupling reactions are being explored for the late-stage functionalization of the quinoline core. rsc.org
The quaternization of the benzo[f]quinoline (B1222042) nitrogen followed by [3+2] dipolar cycloaddition reactions represents a versatile strategy for creating complex, fused heterocyclic systems. mdpi.comnih.gov This approach has proven effective for generating libraries of derivatives with potential biological activities. mdpi.comnih.gov
Future work in this area will likely focus on the development of enantioselective synthetic methods, the use of novel catalytic systems (including photocatalysis), and the expansion of the substrate scope to allow for the introduction of a wider range of functional groups onto the this compound framework.
Table 1: Comparison of Selected Synthetic Methodologies for this compound Derivatives
| Methodology | Reactants | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Multi-Component Reaction (MCR) | Aromatic aldehyde, 2-Naphthylamine, Malononitrile | Iodine or L-proline | One-pot, high efficiency, short reaction times | chemijournal.comresearchgate.net |
| Friedländer Annulation | 2-Aminobenzophenone (B122507), 4-Chloroethylacetoacetate | Cerium Ammonium (B1175870) Nitrate (B79036) (CAN) | Access to tetracyclic-fused systems | beilstein-journals.org |
| Copper-Catalyzed Cyclization | Anilines, Terminal acetylene esters | CuBr | Intermolecular cyclization approach | rsc.org |
| Quaternization/[3+2] Cycloaddition | Benzo[f]quinoline, Reactive halides, Dipolarophiles | Base | Facile generation of diverse cycloadducts | mdpi.comnih.gov |
Exploration of Undiscovered Chemical Transformations
Beyond its synthesis, the reactivity of the this compound core is a field ripe for exploration. The electron-deficient nature of the quinoline ring system, coupled with the electronic influence of the phenyl substituent, suggests a rich and complex reactivity profile.
Future research will likely delve into a more systematic study of electrophilic aromatic substitution reactions on both the benzo and phenyl rings, mapping the regioselectivity of these transformations. The development of selective C-H activation and functionalization methods will be a major focus, allowing for the direct introduction of new substituents without the need for pre-functionalized starting materials. mdpi.com
The nitrogen atom of the quinoline ring offers a handle for various transformations. While quaternization is known mdpi.comnih.gov, the exploration of N-oxide formation and subsequent reactions of the N-oxide could lead to novel functionalization patterns.
Furthermore, the development of photocatalytic and electrocatalytic transformations involving this compound could unlock new reaction pathways that are not accessible under thermal conditions. The extended π-system of the molecule makes it a potential candidate for such processes.
Advanced Theoretical Characterization Techniques
Computational chemistry is poised to play an increasingly important role in understanding and predicting the properties of this compound and its derivatives.
Density Functional Theory (DFT) calculations are being employed to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) of quinoline derivatives. researchgate.netresearchgate.netnih.gov These studies provide insights into the reactivity, stability, and potential interaction sites of the molecules. For instance, DFT can help predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net
Molecular docking simulations are valuable tools for exploring the potential biological applications of this compound derivatives by predicting their binding affinity and orientation within the active sites of proteins. researchgate.netnih.gov This can guide the rational design of new compounds with enhanced biological activity.
Future theoretical work will likely involve more sophisticated methods, such as Time-Dependent DFT (TD-DFT) to predict absorption and emission spectra, aiding in the design of new materials for optoelectronic applications. nih.govMolecular dynamics (MD) simulations can provide a deeper understanding of the conformational dynamics and interactions of these molecules in different environments, such as in solution or bound to a biological target. nih.gov
Table 2: Application of Theoretical Methods to Quinoline Derivatives
| Theoretical Method | Information Obtained | Relevance to this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, Molecular Electrostatic Potential (MEP) | Predicts reactivity, stability, and interaction sites | researchgate.netresearchgate.netnih.gov |
| Molecular Docking | Binding affinity and orientation in protein active sites | Guides the design of biologically active derivatives | researchgate.netnih.gov |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra | Aids in the design of new materials for optoelectronics | nih.gov |
| Molecular Dynamics (MD) Simulations | Conformational dynamics and intermolecular interactions | Understands behavior in different environments | nih.gov |
Innovations in Material Science Applications
The extended π-conjugated system of this compound makes it an attractive scaffold for the development of advanced materials.
A significant area of interest is in the field of organic electronics , particularly in Organic Light-Emitting Diodes (OLEDs) . Benzo[f]quinoline derivatives have been investigated as fluorescent materials and have shown potential for use in OLEDs due to their photophysical properties. mdpi.comnih.gov The tunability of the electronic properties through substitution on the this compound core could lead to the development of new emitters with improved efficiency and color purity.
Another exciting frontier is the incorporation of this compound units into Covalent Organic Frameworks (COFs) . researchgate.netresearchgate.net Researchers have demonstrated the construction of benzo[f]quinoline-linked COFs through multicomponent reactions. researchgate.net These materials exhibit high crystallinity and stability, and have been used for applications such as the photocatalytic production of hydrogen peroxide. researchgate.netresearchgate.net
The fluorescent properties of some benzo[f]quinoline derivatives also suggest their potential use in the development of chemosensors and bio-imaging agents . mdpi.com Future research will likely focus on designing molecules with specific recognition capabilities and optimized photophysical properties for these applications.
Sustainable Synthesis Approaches for this compound Derivatives
In line with the growing emphasis on green chemistry, the development of sustainable synthetic methods for this compound and its derivatives is a critical research direction. nih.gov
This includes the use of greener solvents , such as water or bio-based solvents, to replace traditional volatile organic compounds. mdpi.com The development of reusable and heterogeneous catalysts is another key aspect. For example, magnetically separable nanocomposites have been used as catalysts in the synthesis of quinoline derivatives, allowing for easy recovery and reuse. rsc.org
Future research will likely focus on a holistic approach to sustainability, considering the entire lifecycle of the synthetic process, from the choice of starting materials to the final product isolation. The application of green chemistry principles will be crucial for the environmentally responsible production of this compound-based compounds. mdpi.comnih.gov
Q & A
Basic: What synthetic strategies are effective for constructing the 3-phenylbenzo[f]quinoline core?
Methodological Answer:
The Skraup and Doebner–Miller reactions are classical approaches for synthesizing quinoline scaffolds. Modified versions of these methods, such as using phosphoryl chloride (POCl₃) as a cyclization agent, can yield benzo[f]quinoline derivatives. For example, condensation of 2-naphthylamine with acetyl-γ-butyrolactone under phosphoryl chloride produces intermediates that cyclize to form benzo[f]quinoline structures . Modern adaptations include microwave-assisted synthesis to improve yields and reduce reaction times. When introducing a phenyl group at the 3-position, Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling can be employed post-cyclization .
Basic: How can structural isomerism in benzoquinoline derivatives influence experimental outcomes?
Methodological Answer:
Benzoquinoline isomers (e.g., benzo[f] vs. benzo[g]) exhibit distinct physicochemical properties due to differences in aromatic ring fusion. For example, cyclotransformation between this compound and 1-phenylbenzo[g]quinoline can occur reversibly under thermal or catalytic conditions. Monitoring isomer ratios via HPLC with UV-Vis detection or NMR (e.g., tracking proton shifts in the quinoline ring) is critical for structural validation. Time-dependent concentration fluctuations in isomer mixtures require kinetic studies to optimize reaction conditions .
Basic: What methods are used to assess the mutagenic potential of this compound derivatives?
Methodological Answer:
The Ames test (Salmonella typhimurium strain TA100) is a standard method to evaluate mutagenicity. Derivatives such as dihydrodiols or epoxides are synthesized and tested for their ability to induce frameshift mutations. Positive controls (e.g., benzo[a]pyrene) and negative controls (solvent-only) are essential. Dose-response curves and statistical analysis (e.g., ANOVA) validate results. For this compound, metabolites generated via cytochrome P450 enzymes should also be tested to account for bioactivation .
Advanced: How do conformationally constrained benzo[f]quinoline derivatives affect dopamine receptor binding?
Methodological Answer:
Conformational constraints (e.g., octahydrobenzo[f]quinoline) reduce rotational freedom, enhancing specificity for D2/D3 receptors. Structure-activity relationship (SAR) studies involve synthesizing hybrid derivatives with rigid bicyclic or tricyclic cores. Affinity is measured via radioligand binding assays (e.g., [³H]spiperone competition). Computational docking (e.g., using Schrödinger Suite) identifies key interactions (e.g., hydrogen bonds with Ser193 in D3 receptors). Derivatives with trans-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline show higher affinity than flexible analogs .
Advanced: What computational approaches predict the electronic properties of this compound derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) analyze HOMO-LUMO gaps, global reactivity descriptors (electrophilicity index), and natural bond orbital (NBO) charges. Solvent effects are modeled using the polarizable continuum model (PCM). For example, para-substituted derivatives with electron-withdrawing groups exhibit reduced HOMO-LUMO gaps (~4.5 eV), enhancing charge-transfer interactions. Nucleus-independent chemical shift (NICS) analysis quantifies aromaticity, which correlates with stability in biological environments .
Advanced: How does this compound inhibit nitrification in biodegradation studies?
Methodological Answer:
During aerobic biodegradation, this compound releases NH₄⁺ (~48% of nitrogen content), which inhibits ammonia-oxidizing bacteria (AOB). Experimental designs use membrane aerated biofilm reactors (MABR) to monitor NH₄⁺ accumulation via ion chromatography. Inhibition mechanisms involve competitive binding to ammonia monooxygenase (AMO), validated via enzyme inhibition assays with allylthiourea as a positive control. Co-metabolic degradation pathways (e.g., phenol as a co-substrate) are tested to mitigate toxicity .
Advanced: What strategies address conflicting data in environmental persistence assessments of quinoline derivatives?
Methodological Answer:
Conflicting bioaccumulation data (e.g., BCF values ranging from 8 to 158) arise from metabolite interference. To resolve this, use isotopic labeling (¹⁴C-quinoline) in OECD 305 guideline tests. Persistence in soil is assessed via half-life (t₁/₂) measurements under OECD 307 conditions. For this compound, aerobic t₁/₂ > 60 days indicates high persistence. Data reconciliation requires cross-validation with QSAR models (e.g., EPI Suite) and sensitivity analysis of experimental parameters (e.g., microbial community composition) .
Basic: How are quinoline derivatives optimized for antimicrobial activity?
Methodological Answer:
Derivatization at the 2- and 4-positions of the quinoline ring enhances antimicrobial potency. For example, introducing a benzyl group at position 1 and chloro-substituted indole at position 3 (e.g., 2-benzyl-1-(4-chloro-1H-indol-3-yl)-3-phenylbenzo[f]quinoline) improves membrane penetration. Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains identify lead compounds. Synergy with β-lactam antibiotics is tested via checkerboard assays .
Advanced: How do cyclotransformation kinetics between benzo[f]quinoline isomers impact synthetic yields?
Methodological Answer:
Reversible isomerization (e.g., benzo[f] ↔ benzo[g]) follows first-order kinetics. Rate constants (k) are determined via Arrhenius plots using variable-temperature NMR. Activation energy (Eₐ) calculations guide solvent selection (e.g., DMF stabilizes transition states). For this compound, Eₐ ~ 85 kJ/mol indicates moderate thermal stability. Yields are maximized by quenching reactions at the isomerization equilibrium point, identified via in-situ FTIR monitoring .
Advanced: What in silico tools prioritize this compound derivatives for drug development?
Methodological Answer:
Computer-aided tools like PASS (Prediction of Activity Spectra) predict biological activity profiles (e.g., anticancer, antiviral). SwissADME evaluates drug-likeness (Lipinski’s Rule of Five) and bioavailability. For example, this compound derivatives with logP < 5 and topological polar surface area (TPSA) < 140 Ų are prioritized. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to targets like VEGFR-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
